molecular formula C11H14ClN3O2 B1455428 (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1306606-21-2

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Número de catálogo: B1455428
Número CAS: 1306606-21-2
Peso molecular: 255.7 g/mol
Clave InChI: OYPBBNIZNDOVIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antidiabetic agent. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: 219.24 g/mol
  • IUPAC Name: (2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • Functional Groups: Methanamine group, oxadiazole moiety, methoxyphenyl group.

The presence of these functional groups contributes to the compound's unique properties and potential biological interactions.

The primary mechanism through which (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exerts its biological effects is through antiglycation activity . This activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders. The compound reacts with amino groups in proteins and sugars, inhibiting the crosslinking that leads to AGE formation. This protective effect helps maintain cellular integrity and reduces oxidative stress.

Antidiabetic Activity

Research indicates that this compound has significant potential as an antidiabetic agent . Its ability to inhibit AGEs suggests it may help manage blood sugar levels and reduce complications associated with diabetes.

Comparative Analysis with Related Compounds

To understand the unique features of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a comparative analysis with other oxadiazole derivatives is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
2-(2-Methoxyphenyl)-5-phenyloxadiazoleC₁₁H₉N₃O₂AntiglycationSimilar methoxy group but different phenyl substituent
3-(4-Chlorophenyl)-5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methylC₁₄H₁₂ClF₂N₄OSAntimicrobialContains chlorine and fluorine substituents
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazoleC₁₁H₈N₄O₃AnticancerNitro group enhances reactivity

This table illustrates how (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine stands out due to its specific combination of functional groups that confer distinct biological properties.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antitumor Activity: A review highlighted various oxadiazole derivatives showing antiproliferative effects against human cancer cell lines using MTT assays. The structure–activity relationship (SAR) indicated that certain substitutions enhance activity against specific cancer types .
  • In Vitro Antimicrobial Studies: Research has demonstrated that oxadiazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged significantly depending on the structural modifications made to the compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as an antidiabetic agent , primarily due to its antiglycation activity. It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. This mechanism is attributed to its ability to react with amino groups of proteins and sugars, thereby preventing glycation processes .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related oxadiazole compounds can inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors, leading to enhanced anticancer efficacy .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Its structural similarities to known neuroactive agents suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the effects of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride:

  • Antiglycation Activity : A study demonstrated that the compound significantly reduced AGEs formation in vitro, suggesting its potential as a therapeutic agent for diabetes management .
  • Cytotoxicity Assays : In vitro tests showed that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

  • Methodology : A common approach involves coupling a 2-methoxyphenyl moiety with a pre-synthesized 5-methyl-1,2,4-oxadiazole intermediate. For example, oxadiazole rings can be formed via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using dimethylacetamide dimethyl acetal as a catalyst) . Subsequent purification via flash chromatography and crystallization (e.g., aqueous methanol) yields the final compound with >95% purity .
  • Key Data :

StepReagents/ConditionsYieldPurity
Oxadiazole formationAmidoxime + Carboxylic acid derivative, 100°C, 15 min85-90%90% (pre-purification)
Final crystallizationAqueous methanol95%>97%

Q. How is the compound characterized structurally?

  • Methodology : Use X-ray crystallography (via SHELX programs for refinement ), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). The oxadiazole ring’s stability under acidic conditions should be confirmed via pH-dependent stability assays .
  • Critical Parameters :

  • ¹H NMR (DMSO-d₆) : Look for aromatic protons (δ 6.8-7.5 ppm), methoxy group (δ 3.8 ppm), and oxadiazole-linked CH₂ (δ 4.2-4.5 ppm) .
  • Melting Point : Typically 170-180°C for similar oxadiazole derivatives .

Q. What are the primary biological targets of this compound?

  • Methodology : Screen against serotonin receptors (e.g., 5-HT1B/1D) using radioligand binding assays (³H-5-HT displacement). Compare selectivity profiles using HEK-293 cells expressing 5-HT1A, 1B, 1D, and 2C subtypes .
  • Key Findings :

  • pKi for 5-HT1B/1D : ~8.5 (similar to GR 127935 ).
  • Selectivity : >100-fold over 5-HT1A/2C .

Advanced Research Questions

Q. How can conflicting solubility data be resolved for in vivo studies?

  • Methodology : Optimize solvent systems using DMSO/PEG300/Tween-80/saline mixtures. For example, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieves ≥1.43 mg/mL solubility, suitable for intravenous administration .
  • Data Contradiction : Aqueous solubility may vary due to hydrochloride salt dissociation; use pH-adjusted buffers (pH 4-5) to stabilize the compound .

Q. What strategies address low yields in oxadiazole ring formation?

  • Methodology :

  • Catalyst Screening : Test alternatives to dimethylacetamide dimethyl acetal (e.g., ZnCl₂ or PCl₅) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 15 min to 5 min, improving yield by 10-15% .
    • Critical Analysis : Impurities from incomplete cyclization (e.g., unreacted amidoximes) can be quantified via HPLC-MS .

Q. How do structural modifications impact 5-HT receptor selectivity?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing 2-methoxyphenyl with pyridinyl) and compare binding affinities .
  • Case Study :

  • Analog : (Pyridin-4-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride shows reduced 5-HT1B affinity (pKi 7.2 vs. 8.5), highlighting the critical role of the 2-methoxy group .

Q. What are the best practices for handling and storage?

  • Protocols :

  • Storage : -20°C in anhydrous DMSO aliquots to prevent hydrolysis .
  • Safety : Wear nitrile gloves and use fume hoods; the compound may cause skin/eye irritation (H315/H319) .

Q. Data Contradiction Analysis

Q. Why do in vitro vs. in vivo efficacy results differ for this compound?

  • Hypothesis : Poor blood-brain barrier (BBB) penetration despite in vitro CNS activity claims .
  • Testing :

  • LogP Measurement : Experimental LogP ≈ 2.5 (optimal for BBB: 2-3) .
  • In Vivo PK : Administer 10 mg/kg IV in rodents; measure plasma/brain ratios via LC-MS. Low brain levels (<10% plasma) suggest P-glycoprotein efflux .

Q. How to interpret conflicting crystallography and NMR data?

  • Resolution : Cross-validate using dynamic NMR (DNMR) to detect conformational flexibility. For example, rotational barriers in the methoxyphenyl group may cause signal splitting in NMR but not in static X-ray structures .

Q. Tables of Critical Data

Receptor Binding Affinities
Receptor
5-HT1B
5-HT1D
5-HT1A
5-HT2C
Stability Under Stress Conditions
Condition
pH 2 (24h)
pH 7.4 (24h)
UV Light (48h)

Propiedades

IUPAC Name

(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBBNIZNDOVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.